Technical Guide: Isolation and Characterization of Kadsurenin L from Piper kadsura
Technical Guide: Isolation and Characterization of Kadsurenin L from Piper kadsura
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Piper kadsura (Choisy) Ohwi, a member of the Piperaceae family, is a medicinal plant with a long history of use in traditional Chinese medicine for treating conditions like asthma and rheumatic arthritis.[1] Phytochemical investigations have revealed that its primary chemical constituents are lignans and neolignans, which are responsible for many of its therapeutic properties, particularly its anti-inflammatory effects.[1] To date, over 208 different compounds have been identified from this plant.[2]
Among these compounds is Kadsurenin L, a neolignan with a bicyclo[3.2.1]octanoid skeleton.[1][3] Neolignans from P. kadsura have demonstrated a range of biological activities, including anti-neuroinflammatory and cytotoxic effects.[4][5][6] Specifically, Kadsurenin L has been identified as a platelet-activating factor (PAF) receptor antagonist, suggesting its potential as a lead compound for developing novel anti-inflammatory or anti-thrombotic agents.[7]
This technical guide provides a comprehensive overview of the methodologies for the isolation, purification, structural elucidation, and quantitative analysis of Kadsurenin L from the aerial parts of Piper kadsura.
Experimental Protocol: Isolation and Purification
The isolation of Kadsurenin L follows a multi-step process involving extraction, fractionation, and chromatography. The general workflow is outlined below.
Caption: General workflow for the isolation of Kadsurenin L.
Plant Material and Extraction
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Collection: Obtain aerial parts (stems and leaves) of Piper kadsura. Ensure proper botanical identification.
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Preparation: Air-dry the plant material in a shaded, well-ventilated area until brittle. Grind the dried material into a coarse powder.
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Extraction: Macerate the powdered plant material (e.g., 1 kg) with methanol (MeOH, e.g., 3 x 5 L) at room temperature for 72 hours per extraction.
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Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude MeOH extract.
Solvent Partitioning (Fractionation)
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Suspend the crude MeOH extract in distilled water.
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Perform sequential liquid-liquid partitioning with solvents of increasing polarity. Typically, this involves n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
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Bioassay-guided fractionation is often employed, where fractions are tested for the desired biological activity (e.g., inhibition of nitric oxide production) to identify the most potent fraction for further purification.[4][5][8] The CHCl₃ soluble fraction has been reported to be particularly active.[5]
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Concentrate each fraction to dryness in vacuo.
Chromatographic Separation
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Column Chromatography: Subject the bioactive fraction (e.g., the CHCl₃ fraction) to silica gel column chromatography.
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Elution: Elute the column with a gradient solvent system, such as n-hexane-EtOAc or CHCl₃-MeOH, starting with a low polarity and gradually increasing it.
-
Fraction Collection: Collect the eluent in numerous small sub-fractions and monitor them using Thin Layer Chromatography (TLC).
-
Pooling: Combine sub-fractions with similar TLC profiles.
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High-Performance Liquid Chromatography (HPLC): Purify the target sub-fractions further using semi-preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a methanol-water or acetonitrile-water gradient) to isolate Kadsurenin L as a pure compound.[5]
Structural Elucidation
The definitive structure of the isolated compound is determined using a combination of modern spectroscopic techniques.
Spectroscopic Methodologies
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Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and deduce the molecular formula of the compound.[9]
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NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.[10][11]
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¹H NMR: Identifies the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
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¹³C NMR: Determines the number of non-equivalent carbons and their types (e.g., methyl, methylene, carbonyl).
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2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) shows proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular structure.[12]
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Data Presentation
The spectroscopic data for Kadsurenin L would be compiled and compared with literature values for confirmation.
Table 1: Representative Spectroscopic Data for Kadsurenin L
| Data Type | Parameters and Expected Observations |
|---|---|
| Molecular Formula | C₂₃H₂₈O₆ (Determined by HRESIMS)[7] |
| ¹H NMR (CDCl₃) | Signals corresponding to aromatic protons, methoxy groups, olefinic protons, aliphatic protons within the bicyclo[3.2.1]octanoid core, and an acetate methyl group. Chemical shifts (δ) and coupling constants (J) are recorded. |
| ¹³C NMR (CDCl₃) | Resonances for aromatic carbons, carbonyl carbons (ketone and ester), olefinic carbons, methoxy carbons, and aliphatic carbons of the core structure. |
| Key HMBC Correlations | Long-range correlations confirming the connectivity between the aromatic rings, the bicyclic core, and the acetate moiety. |
| Key NOESY/ROESY Correlations | Through-space correlations used to determine the relative stereochemistry of the molecule. |
Quantitative Analysis
After isolation, it is critical to determine the yield and purity of Kadsurenin L.
-
Yield: The yield is calculated as the mass of the pure isolated compound divided by the initial mass of the dried plant material, expressed as a percentage.
-
Purity: The purity of the final compound is typically assessed by HPLC-UV, where a pure compound should exhibit a single peak. Quantitative NMR (qNMR) can also be used for a highly accurate purity assessment by integrating the signals of the compound against a certified internal standard.[13]
Table 2: Summary of Quantitative Data for Kadsurenin L Isolation
| Parameter | Measurement | Notes |
|---|---|---|
| Starting Plant Material | (e.g., 1.0 kg) | Dry weight of Piper kadsura aerial parts. |
| Crude Extract Yield | (e.g., 50.0 g, 5.0%) | Weight and percentage yield of the initial methanolic extract. |
| Bioactive Fraction Yield | (e.g., 10.0 g, 1.0%) | Weight and percentage yield of the fraction used for final purification. |
| Final Pure Compound Yield | (Value not specified in literature) | The final mass of isolated Kadsurenin L. |
| Purity | >95% (Target) | Determined by HPLC or qNMR analysis. |
Biological Activity and Signaling Pathway
Compounds isolated from Piper kadsura are known to possess potent anti-inflammatory properties.[1] Several neolignans from this plant inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-activated microglial cells.[4][8]
Kadsurenin L is characterized as a platelet-activating factor (PAF) receptor antagonist.[7] PAF is a potent phospholipid mediator that plays a crucial role in inflammation, allergic responses, and platelet aggregation. By blocking the PAF receptor, Kadsurenin L can inhibit these downstream inflammatory cascades.
Caption: Proposed mechanism of Kadsurenin L as a PAF receptor antagonist.
Table 3: Anti-inflammatory Activity of Selected Neolignans from Piper kadsura
| Compound | Biological Activity | IC₅₀ Value | Reference |
|---|---|---|---|
| Piperkadsin A | Inhibition of ROS production in human neutrophils | 4.3 µM | Lin et al., 2006[1] |
| Piperkadsin B | Inhibition of ROS production in human neutrophils | 12.2 µM | Lin et al., 2006[1] |
| Piperkadsin C | Inhibition of NO production in LPS-activated BV-2 cells | 14.6 µM | Kim et al., 2010[1][8] |
| Futoquinol | Inhibition of NO production in LPS-activated BV-2 cells | 16.8 µM | Kim et al., 2010[1][8] |
| Kadsurenone | PAF-induced rabbit platelet aggregation antagonist | 2.4 - 24 µM | Shen et al., 1985[1] |
ROS: Reactive Oxygen Species; NO: Nitric Oxide; PAF: Platelet-Activating Factor.
References
- 1. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 2. Piper kadsura (Choisy) Ohwi: A comprehensive review of botany, traditional uses, phytochemistry, pharmacology, and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kadsurenin C | CAS:145722-88-9 | Lignanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. The chemical constituents of Piper kadsura and their cytotoxic and anti-neuroinflammtaory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. kadsurenin L CAS#: 149438-61-9 [chemicalbook.com]
- 8. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
